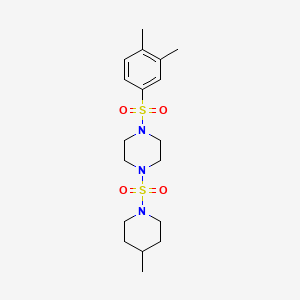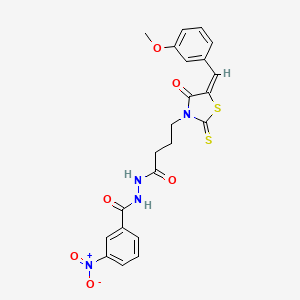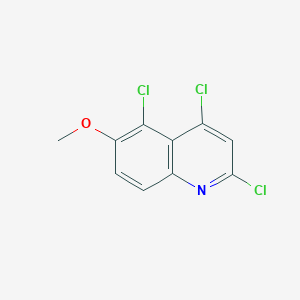![molecular formula C9H17ClN2O B2490132 (3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride CAS No. 2470279-71-9](/img/structure/B2490132.png)
(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds like "(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one; hydrochloride" involves multiple steps, starting from simpler heterocyclic precursors. Techniques include the cyclization of functionalized precursors under acidic or basic conditions, and unexpected dimerization reactions during acidic hydrolysis, showcasing the complexity and unpredictability of organic synthesis in heterocyclic chemistry (Shiotani et al., 1986).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods and X-ray crystallography. Such studies reveal the orientation of substituents and the stereochemistry of the molecule, providing insight into its reactivity and interaction with biological targets. For instance, the structural elucidation of related compounds showcases the importance of detailed structural analysis in understanding the compound's properties and potential applications (Aliev et al., 1992).
Chemical Reactions and Properties
The reactivity of "(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one; hydrochloride" in chemical reactions is influenced by its heterocyclic structure. These reactions can include nucleophilic substitution, electrophilic addition, and cycloaddition reactions, depending on the functional groups present and the reaction conditions. The synthesis and reactions of related compounds provide valuable insights into the chemical behavior of such complex molecules (Goto et al., 1991).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of the compound in different environments and for its application in synthesis and drug formulation. Techniques like X-ray crystallography can provide detailed information about the crystal structure and intermolecular interactions, which are essential for predicting the stability and solubility of the compound (Martins et al., 1998).
Chemical Properties Analysis
The chemical properties of "(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one; hydrochloride" include its acidity, basicity, reactivity towards various reagents, and stability under different conditions. Understanding these properties is essential for its application in synthetic chemistry and potential therapeutic uses. Studies on related compounds help elucidate these chemical properties and guide future synthetic and application strategies (Yavari et al., 2006).
Applications De Recherche Scientifique
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is prevalent in medicinal chemistry due to its versatile properties. Its non-planarity, sp3-hybridization, and contribution to stereochemistry make it an essential feature in designing compounds for human disease treatment. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol, have been studied extensively, highlighting their role in pharmacophore exploration, increasing three-dimensional coverage, and influencing biological activity through steric factors. These studies emphasize the importance of the pyrrolidine scaffold in medicinal chemistry, particularly in drug discovery for various biological profiles (Li Petri et al., 2021).
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Pyrazolo[3,4-b]pyridine is a significant scaffold in designing kinase inhibitors due to its ability to interact with kinases through multiple binding modes. It's frequently used in patents and has been associated with a broad range of kinase targets. This versatility is attributed to its structural similarity to both pyrrolo[2,3-b]pyridine and indazole, allowing it to achieve multiple kinase binding modes. The scaffold's application in kinase inhibitors is substantial, with its role in forming key interactions in the kinase pocket, providing potency, selectivity, and flexibility in inhibitor design (Wenglowsky, 2013).
Supramolecular Capsules from Calixpyrrole Scaffolds
Calixpyrrole scaffolds are essential in constructing supramolecular capsules, with calix[4]pyrroles being the most commonly used units due to their synthesis ease. These scaffolds, though less common compared to calix[4]arenes, offer diverse approaches for assembling molecular capsules, such as direct or mediated rim-to-rim interactions and hydrogen-bonding groups forming templated capsules. They also facilitate the creation of capsules with functionalized interiors and properties beneficial for binding electron-poor guests, highlighting their potential in supramolecular chemistry (Ballester, 2011).
Mécanisme D'action
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to identify the exact biochemical pathways affected by EN300-27082491 . Indole derivatives, which share some structural similarities with this compound, have been found to interact with multiple receptors and influence a variety of biochemical pathways .
Result of Action
Based on the biological activities of structurally similar compounds, it’s possible that en300-27082491 could have a range of effects, depending on the specific targets it interacts with .
Orientations Futures
The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis, or investigating its mechanism of action. For example, small-molecule TRK inhibitors are important for the treatment of cancers caused by the continuous activation and overexpression of TRKs .
Propriétés
IUPAC Name |
(3aS,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-9(2)7-6(11-8(9)12)4-3-5-10-7;/h6-7,10H,3-5H2,1-2H3,(H,11,12);1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUUDRFTJDLVFT-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(CCCN2)NC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@H](CCCN2)NC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490053.png)
![2-Chloro-1-[(2R)-4-ethylsulfonyl-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2490055.png)
![3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2490056.png)
![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)
![6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2490062.png)


![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)

![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)
